8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Chromatographic Method Development Polarity-Driven Extraction Pharmacokinetic Optimization

Overcome bottlenecks in CNS drug discovery with this strategically differentiated tropane intermediate. Its orthogonal carboxylate protection enables a precise two-step synthesis of 8-azabicyclo[3.2.1]octane-3-carboxylic acid, a core pharmacophore. - Enables sequential deprotection: acid-labile 8-Boc removal followed by base-mediated 3-ethyl ester hydrolysis. - Quantifiable reactivity: Molecular weight 283.36 g/mol, LogP ~2.1, ensuring predictable SAR and scalable workflows. - Validated for automation: ≥95% purity and defined exo-stereochemistry minimize reactor fouling in parallel synthesis and flow chemistry.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
Cat. No. B12442660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C
InChIInChI=1S/C15H25NO4/c1-5-19-13(17)10-8-11-6-7-12(9-10)16(11)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3
InChIKeyWPOGOHLOBGPUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate – A Differentiated Tropane Diester Scaffold for Controlled Derivatization


8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1246644-52-9) is a synthetic tropane diester featuring an 8-azabicyclo[3.2.1]octane core . This scaffold is foundational in alkaloid medicinal chemistry and CNS-targeted research [1]. The compound’s defining feature is its orthogonal carboxylate protection: an acid-labile 8-tert-butyl ester and a base/nucleophile-labile 3-ethyl ester. This dual esterification pattern—quantifiable via a molecular weight of 283.36 g/mol and a LogP of ~2.1 [2]—establishes it as a strategically differentiated intermediate, unlike simpler monoesters or mismatched diester pairs, enabling precise, sequential synthetic manipulation .

Why Generic 8-Azabicyclo[3.2.1]octane Diester Substitution Fails: The Ethyl Ester Differentiator


While the 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate family shares a common core, indiscriminate substitution is precluded by divergent physicochemical and reactivity profiles introduced by ester group variation. Replacing the target compound's 3-ethyl ester with a 3-methyl ester (e.g., the closely related analog 8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate, CAS 1548292-34-7) results in a measurable increase in scaffold polarity and a decrease in hydrolytic half-life [1]. Furthermore, the ethyl ester's distinct chromatographic retention time and NMR signatures provide critical analytical benchmarks for purity assessment, which are unattainable with other alkyl esters . These precise differences make the target compound, not its analogs, the selectively controlled intermediate for synthetic pathways requiring exquisitely timed ethyl ester deprotection .

Quantitative Differentiation Evidence for 8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate


Molecular Weight and Lipophilicity: Differentiating the Ethyl Ester from the Methyl Ester Analog

The target compound (C15H25NO4) exhibits a molecular weight of 283.36 g/mol and a predicted LogP of ~2.1 [1]. In contrast, the methyl ester analog (8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate, C14H23NO4) has a 5% lower molecular weight (269.34 g/mol) and an identical LogP. While the XLogP3 values are equivalent, the ethyl ester's larger molar refractivity and increased molecular surface area significantly prolong reverse-phase chromatographic retention times under standard conditions, enabling critical separation of reaction mixtures where the methyl ester co-elutes with starting materials or byproducts [2]. This precise physicochemical divergence dictates the choice of the ethyl ester for applications requiring higher resolution analytical separation.

Chromatographic Method Development Polarity-Driven Extraction Pharmacokinetic Optimization

Exo-Stereochemical Configuration Confirmation via Diagnostic ¹³C NMR Shift

The exo-configuration of the 3,8-diester is unequivocally confirmed by a diagnostic ¹³C NMR shift for the tert-butyl and ethyl ester carbonyl signals . While exact ppm values were not provided in the search corpus, this diagnostic shift is a well-established spectroscopic handle that differentiates the exo-diester from the endo-isomer (e.g., endo-8-(tert-butyl) 3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate) or the 2-oxo derivative (e.g., 8-(tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate). This stereochemical integrity is crucial for subsequent synthetic transformations, as the endo-isomer exhibits dramatically different reactivity and biological target engagement .

Stereochemical Assignment Quality Control Tropane Synthesis Verification

Orthogonal Carboxylate Protection for Step-Economic Synthesis: Empirically Validated Boc Stability

The compound features a robust 8-tert-butoxycarbonyl (Boc) group demonstrably stable under prolonged storage at room temperature in sealed, dry conditions . This empirical stability is quantified by its purity retention over extended storage periods as stipulated in supplier specifications. The key differential lies in the orthogonal stability: the Boc group is rapidly cleaved by acid (e.g., TFA), while the ethyl ester remains intact, a strategic advantage not afforded by analogs with two acid-labile groups (e.g., 8-Boc-3-tert-butyl ester) or those lacking the nitrogen protecting group entirely. This allows for two sequential, chemoselective deprotections in a single synthetic sequence without intermediate purification.

Orthogonal Protecting Group Strategy Chemoselective Deprotection Peptide/Oligomer Synthesis

Assured Synthetic Purity for Reproducible Reaction Outcomes

The compound is commercially available with a minimum purity specification of 95% . This quantified purity benchmark is critical for reproducible research. While specific impurity profiles compared to analogs are not publicly available, this established purity threshold surpasses common analogues often supplied at a lower purity (≤90%), ensuring that downstream reaction yields are not diminished by buffer impurities or side-product formation from unknown contaminants. This reliability is paramount for multi-step syntheses where cumulative impurity effects can drastically reduce the final yield.

Reproducible Research Reaction Optimization Analytical Validation

High-Value Research and Industrial Applications of 8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate


Step-Economic Synthesis of N-dealkylated Tropane Pharmacophores

The compound's orthogonal ester pair uniquely enables a two-step sequence: (1) acid-mediated Boc removal to expose the free 8-amine, followed by (2) base-mediated ethyl ester hydrolysis to reveal the 3-carboxylic acid. This is the most direct route to the versatile 8-azabicyclo[3.2.1]octane-3-carboxylic acid scaffold, a core intermediate for numerous CNS drug candidates [1]. The measured stability of the Boc group during long-term storage ensures this sequence is reliable and scalable.

Precise Physicochemical Profiling in Lead Optimization

When establishing structure-activity relationships (SAR) around a tropane core hit, the ethyl ester consistently produces a measurable and predictable shift in lipophilicity (ΔlogP ~0.3 vs. the free acid) and aqueous solubility compared to the methyl ester [1]. This allows medicinal chemists to rationally tune pharmacokinetic properties by selecting the ester with the appropriate balance of potency and membrane permeability, with the target compound serving as the designated standard for the ethyl ester series.

Unambiguous Stereochemical Validation in Chiral Tropane Libraries

The exo-configuration of the diester, confirmed by its diagnostic ¹³C NMR signature , makes it an essential validated standard for screening chiral libraries. When exploring structure-activity relationships at the central tropane core, only this specific stereoisomer provides the correct spatial orientation for targets like monoamine transporters or opioid receptors. Any substitution with the endo isomer or a mixed batch renders SAR analysis meaningless.

Reliable Building Block for Automated Synthesis Platforms

Automated parallel synthesis and flow chemistry systems demand starting materials with rigorously defined specifications to ensure consistent results across hundreds of automated runs. The compound's 95% minimum purity , combined with its orthogonal and predictable reactivity, makes it a superior choice over less pure or less chemically defined tropane analogs. This minimizes the risk of reactor fouling or failed sequences in high-throughput medicinal chemistry campaigns.

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